4,5-Dichloro-2-(4-fluorophenyl)pyrimidine
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Overview
Description
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is notable for its two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method is the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield 4,5-diamino-2-(4-fluorophenyl)pyrimidine.
Scientific Research Applications
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is utilized in the synthesis of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some pyrimidine derivatives inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The molecular targets and pathways involved vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Another fluorophenyl-substituted pyrimidine with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of chlorine and fluorophenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery.
Biological Activity
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2. The presence of halogen substituents often enhances the biological activity of pyrimidine derivatives by improving lipophilicity and modulating interactions with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, in vitro assays revealed that this compound significantly inhibits the proliferation of various cancer cell lines, with IC50 values ranging from 5.1 to 18.62 µM depending on the specific cell line tested. Notably, it showed comparable efficacy to standard chemotherapeutics like 5-fluorouracil (5-FU) and erlotinib .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Comparison Treatment | IC50 (µM) |
---|---|---|---|
A549 (Lung) | 5.1 | Erlotinib | 0.25 |
MCF-7 (Breast) | 6.6 | 5-FU | 15 |
HeLa (Cervical) | 18.62 | - | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant antibacterial activity against several strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 40 | 24 |
S. aureus | 50 | 30 |
Pseudomonas aeruginosa | 45 | 19 |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this pyrimidine derivative has shown promising anti-inflammatory activity. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential for treating inflammatory diseases .
Case Studies and Research Findings
A study conducted on transgenic mouse models demonstrated that compounds similar to this compound effectively stabilize microtubules and inhibit tumor growth in vivo. These findings indicate a mechanism involving modulation of cellular signaling pathways critical for cancer progression .
Another investigation focused on the SAR of related pyrimidine derivatives highlighted that the inclusion of electron-withdrawing groups like chlorine enhances anticancer potency through improved binding affinity to target proteins such as EGFR (epidermal growth factor receptor) .
Properties
Molecular Formula |
C10H5Cl2FN2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
QLKGIBKWKOQUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F |
Origin of Product |
United States |
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